

# The Biochemistry of Selenoneine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Selenoneine	
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#### **Abstract**

**Selenoneine** is a naturally occurring selenium-containing analog of ergothioneine, first identified in the blood of bluefin tuna.[1][2] This unique organoselenium compound has garnered significant attention within the scientific community for its potent antioxidant properties, which surpass those of its sulfur-containing counterpart, ergothioneine, and its potential role in human health and disease.[1][3] **Selenoneine** is particularly abundant in marine organisms and is believed to play a crucial role in cellular defense against oxidative stress and the detoxification of heavy metals like methylmercury.[4][5][6] This guide provides a comprehensive overview of the biochemistry of **selenoneine**, including its chemical structure, biosynthesis, physiological functions, and the analytical methods employed for its study. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this remarkable molecule.

## Introduction: Discovery and Chemical Profile

**Selenoneine**, chemically known as 2-selenyl-Nα,Nα,Nα-trimethyl-L-histidine, was discovered in 2010 by Yamashita and Yamashita as the predominant form of organic selenium in the blood and tissues of bluefin tuna.[1][2] Its structure is analogous to ergothioneine, with the sulfur atom in the imidazole ring being replaced by a selenium atom.[4] This substitution is key to its enhanced antioxidant activity.[6] **Selenoneine** exists in a tautomeric equilibrium between the selenoketone and selenol forms, with the latter being the reduced, active state. In the presence of oxidizing agents, it can form a diselenide-linked dimer.[1]



### **Distribution in Nature: A Marine Marvel**

**Selenoneine** is primarily found in marine organisms, with particularly high concentrations in the blood and dark muscle of fish like tuna and mackerel.[1][7] Its presence has also been documented in other marine animals, including dolphins, seabirds, and turtles.[1] In terrestrial organisms, the levels of **selenoneine** are generally much lower and are often attributed to diets that include marine-derived products.[1] For human populations with high fish consumption, such as those in certain coastal regions of Japan and the Inuit communities of Canada, **selenoneine** can be a major form of selenium in the blood.[4][6]

# Table 1: Selenoneine Concentrations in Various Biological Samples



Organism/Tissue	Concentration (µmol Se/kg wet weight, unless otherwise noted)	Reference(s)
Fish		
Bluefin Tuna (blood)	430 ± 82	[7]
Bluefin Tuna (dark muscle)	190 ± 8.0	[7]
Bluefin Tuna (ordinary muscle)	2.4 ± 0.3	[7]
Pacific Mackerel (blood)	437 ± 159	[7]
Swordfish (muscle)	0.14 ± 0.02 μg/g	[5]
Tilapia (blood)	0.9 ± 0.6	[7]
Marine Mammals		
Pantropical Spotted Dolphin (blood cells)	35 ± 15	[1]
Beluga Whale (skin)	Median: 23 (Range: 15 - 94)	[1]
Birds		
Giant Petrel (kidneys)	329 - 1114 (dry weight)	[7]
Terrestrial Animals		
Chicken (liver)	0.3 ± 0.1	[1]
Pig (kidney)	0.36 ± 0.1	[1]
Humans		
Fish-eating population (Japan, erythrocytes)	Mean: 0.212 μg Se/g (Range: 0.006 - 2.38 μg Se/g)	[4][6]
Inuit population (Canada, erythrocytes)	Median: 413 μg Se/L (Range: 3.20 - 3230 μg Se/L)	[6]

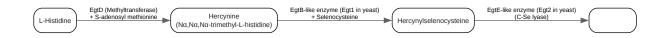
## **Biosynthesis of Selenoneine**



The biosynthesis of **selenoneine** is understood to occur through two primary pathways: a non-specific incorporation of selenium into the ergothioneine biosynthetic machinery and a dedicated, specific pathway discovered in some microorganisms.

# Non-Specific Biosynthesis via the Ergothioneine Pathway

Some microorganisms, like the fission yeast Schizosaccharomyces pombe, can synthesize **selenoneine** by utilizing their native ergothioneine biosynthesis pathway.[8] In this process, selenocysteine is used as a substrate instead of cysteine. The key enzymes in this pathway are Egt1 and Egt2.



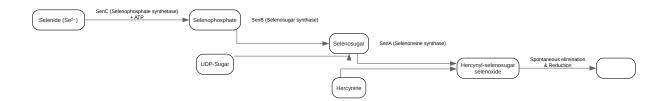
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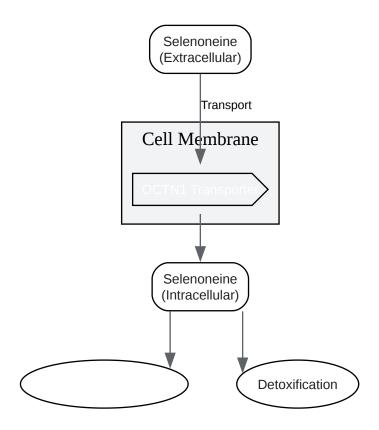
Figure 1: Non-specific biosynthesis of selenoneine via the ergothioneine pathway.

### **Dedicated Biosynthesis Pathway (sen Gene Cluster)**

A dedicated biosynthetic pathway for **selenoneine** has been identified in various microorganisms, encoded by the sen gene cluster, which includes the genes senA, senB, and senC.[3][4] This pathway involves the formation of a selenosugar intermediate.







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- To cite this document: BenchChem. [The Biochemistry of Selenoneine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15363128#introduction-to-the-biochemistry-of-selenoneine]

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